1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL
Overview
Description
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions, often starting from simpler precursors. For molecules with functionalities similar to 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL, research indicates the use of strategies like ring-opening polymerization and block copolymerization. For instance, homopolymers and block copolymers based on similar structures have been synthesized using aluminum isopropoxide as an initiator, indicating a coordination-insertion mechanism based on the acyl-oxygen cleavage (Tian, Dubois, & Jerome, 1997).
Molecular Structure Analysis
Molecular structure analysis involves characterizing the arrangement of atoms within a molecule. Techniques like nuclear magnetic resonance (NMR) and X-ray crystallography are commonly employed. These analyses can reveal the presence of functional groups, stereochemistry, and other critical features. For example, the structure of similar compounds has been elucidated using NMR, confirming specific molecular arrangements and functionalities (Migliuolo, Notaro, Piccialli, & Sica, 1991).
Scientific Research Applications
Oligoribonucleotide Synthesis : A study by Gunzenhauser, Biała, and Strazewski (1998) explored the use of 3,6,9-trioxaundecane-1,11-diisocyanate, a related compound, as a spacer in oligoribonucleotide synthesis. It demonstrated comparable yields to hexamethylene diamine, indicating its potential in genetic research and biotechnology (Gunzenhauser, Biała, & Strazewski, 1998).
Aroma Compound : The research on 3-Mercapto-2-methylpentan-1-ol by Widder et al. (2000) revealed its application as a powerful aroma compound producing a pleasant meat broth, sweaty, onion, and leek-like odor at low concentrations, highlighting its potential in food science and sensory analysis (Widder et al., 2000).
Odor Thresholds : Polster and Schieberle (2017) found that increasing the length of the carbon chain in mercaptoalkanols leads to an exponential increase in odor thresholds. This knowledge is essential in the field of fragrance chemistry and environmental sensing (Polster & Schieberle, 2017).
Energy Storage and Sensory Materials : A study on poly(1,11-bis(1,1-pyrrole)-3,6,9-trioxaundecane) by Cihaner and Önal (2008) suggested its application in energy storage and as a sensory material for detecting Ag+, based on impedance parameters. This opens up possibilities in the field of material science, particularly in developing new types of sensors (Cihaner & Önal, 2008).
Colorimetric Chemosensors : Research by You et al. (2015) introduced a colorimetric chemosensor with high selectivity, showcasing its potential in environmental monitoring and chemical analysis (You et al., 2015).
Fluorescent Sensor for Aluminum Ion Detection : Yadav and Singh (2018) developed a turn-on ESIPT based fluorescent sensor for the selective recognition of aluminum ions, useful in biological applications like bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Antimicrobial Activities : A study on sulfur derivatives of N,N-Disubstituted amides of long chain fatty acids by Mod et al. (1975) highlighted their broad-range antimicrobial activity against various organisms, indicating potential applications in pharmaceuticals and healthcare (Mod et al., 1975).
Photochromic Properties : Kuwabara and Yabuzaki (2003) investigated the effect of alkali metal ions on the photochromic behavior of bisviologen-incorporated oligo-oxyethylene units, which could be significant in developing new materials for optical storage and display technologies (Kuwabara & Yabuzaki, 2003).
Safety And Hazards
properties
IUPAC Name |
2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O4S/c18-10-12-20-14-16-21-15-13-19-11-8-6-4-2-1-3-5-7-9-17-22/h18,22H,1-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASSFROSROBIBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOCCOCCOCCO)CCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404656 | |
Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL | |
CAS RN |
130727-41-2 | |
Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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